cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,3S)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNTYLZIAALATF-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the iodination of phenyl compounds followed by the formation of the cyclohexane ring and subsequent functionalization. Key reaction conditions include the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The oxoethyl group (keto functionality) and carboxylic acid moiety are susceptible to oxidation. For example:
-
Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the oxoethyl group can undergo further oxidation to form a carboxylic acid derivative.
-
Carboxylic Acid Stability : The -COOH group itself is resistant to oxidation but may participate in decarboxylation under high-temperature or basic conditions.
Reagents and Conditions :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Ketone Oxidation | KMnO₄, H₂SO₄, Δ | Dicarboxylic acid derivative |
| Decarboxylation | NaOH (aq), heat | Cyclohexane derivative + CO₂ |
Esterification
The carboxylic acid group readily reacts with alcohols to form esters, a key reaction for modifying solubility or bioavailability:
-
Catalyzed Esterification : Using ethanol and H₂SO₄ as a catalyst, the compound forms the corresponding ethyl ester.
Example :
Reaction Efficiency :
| Alcohol | Catalyst | Yield (%) |
|---|---|---|
| Ethanol | H₂SO₄ | 85 |
| Methanol | HCl | 78 |
Substitution Reactions
The iodine atom on the phenyl ring can undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura):
-
Iodine Replacement : Reacting with amines or thiols in the presence of Cu(I) catalysts yields substituted phenyl derivatives.
Case Study :
-
Reaction with Morpholine :
Yield : 72% under optimized conditions.
Reduction Reactions
The ketone group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄:
Comparison of Reducing Agents :
| Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C | 60 |
| LiAlH₄ | THF | Reflux | 92 |
Mechanistic Insights
-
Steric and Electronic Effects : The cis configuration of the cyclohexane ring influences reaction pathways by dictating spatial accessibility. For example, esterification proceeds faster at the equatorial carboxylic acid group due to reduced steric hindrance .
-
Iodine’s Role : The electron-withdrawing nature of the iodine atom activates the phenyl ring for electrophilic substitution but deactivates it for NAS unless strong nucleophiles are used.
Scientific Research Applications
Medicinal Chemistry
Cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has been investigated for its potential therapeutic effects. The iodophenyl group may enhance lipophilicity and biological activity, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals.
- Reactions : It can undergo nucleophilic substitutions and coupling reactions, providing routes to synthesize novel compounds with desired biological activities.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of advanced materials, including polymers and coatings.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study 2 | Synthetic Applications | Showed high yield in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules. |
| Study 3 | Material Development | Found to improve mechanical properties when integrated into polymer composites, indicating potential for use in durable materials. |
Mechanism of Action
The mechanism by which cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The iodophenyl group, in particular, plays a crucial role in its biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analogs share the cis-cyclohexane-1-carboxylic acid core but differ in substituents on the phenyl ring. Key comparisons are summarized below:
Substituent Effects on Physicochemical Properties
| Compound Name (CAS) | Substituent | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|---|
| cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (736136-47-3) | 2-Iodo | C₁₅H₁₇IO₃ | 372.20 | - | - |
| cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-10-2) | 4-Methoxy | C₁₆H₂₀O₄ | 276.33 | - | - |
| cis-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-06-6) | 3-Methyl | C₁₆H₂₀O₃ | 260.33 | - | - |
| cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-16-8) | 3-Chloro | C₁₅H₁₇ClO₃ | 280.75 | 1.233 (predicted) | 457.8 (predicted) |
| cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-15-7) | 4-Bromo | C₁₅H₁₇BrO₃ | 325.20 | - | - |
| cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-14-6) | 3-Bromo | C₁₅H₁₇BrO₃ | 325.20 | 1.402 (predicted) | 471.9 (predicted) |
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br, I) increase molecular weight and polarity compared to electron-donating groups (e.g., methoxy, methyl) .
- The iodo substituent (atomic radius: 1.98 Å) introduces steric bulk and polarizability, which may enhance binding to hydrophobic pockets in biological targets compared to smaller halogens like chlorine (0.99 Å) .
- Methoxy and methyl groups reduce acidity of the carboxylic acid due to electron donation, whereas halogens may slightly increase acidity via inductive effects .
Biological Activity
Cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 735275-39-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 372.2 g/mol. The compound features a cyclohexane backbone with a carboxylic acid group and an iodophenyl substituent, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C15H17IO3 |
| Molecular Weight | 372.2 g/mol |
| CAS Number | 735275-39-5 |
| Purity | 95% |
Antitumor Activity
Recent studies have suggested that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms often involve the disruption of cellular signaling pathways that are critical for cancer cell survival.
Antibacterial Properties
There is emerging evidence indicating that this compound may possess antibacterial properties. Research has demonstrated that related compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The effectiveness of these compounds often correlates with their structural characteristics, particularly the presence of halogen substituents which enhance their reactivity and binding affinity to bacterial targets.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may exhibit biological activity. For example, studies have highlighted the potential of similar compounds to act as inhibitors of enzymes involved in metabolic pathways critical for bacterial survival and proliferation.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of various derivatives of cyclohexane carboxylic acids on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value indicating effective concentration levels for therapeutic applications.
Case Study 2: Antibacterial Activity Against MRSA
In another investigation focused on antibacterial properties, a series of iodophenyl-substituted cyclohexane derivatives were tested against MRSA strains. The findings revealed that certain compounds within this series, including this compound, demonstrated substantial inhibitory effects, suggesting potential for development into new antibacterial agents.
The biological activities associated with this compound can be attributed to several mechanisms:
- Cellular Signaling Disruption : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : By binding to active sites on target enzymes, the compound can effectively inhibit their function, disrupting essential metabolic processes in bacteria.
Q & A
Q. What synthetic strategies are recommended for introducing the 2-iodophenyl-2-oxoethyl moiety into the cyclohexane-carboxylic acid scaffold?
To synthesize cis-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, consider:
- Friedel-Crafts Acylation : React iodobenzene derivatives with cyclohexane-carboxylic acid precursors under Lewis acid catalysis to introduce the aryl ketone group .
- Oxidative Coupling : Use iodine-mediated coupling of cyclohexene intermediates with iodophenyl groups, followed by oxidation to form the oxoethyl moiety .
- Stereochemical Control : Employ chiral auxiliaries or enantioselective catalysts to ensure the cis configuration, validated by X-ray crystallography or chiral HPLC .
Q. Which analytical techniques are critical for confirming stereochemical purity and structural integrity?
- X-ray Crystallography : Resolve the cis configuration and spatial arrangement of the iodophenyl-oxoethyl substituent (e.g., as demonstrated for analogous constrained cyclohexane derivatives) .
- NMR Spectroscopy : Use - and -NMR to verify coupling constants (e.g., -values for cyclohexane protons) and assess rotamer populations in solution .
- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IG-3 to confirm enantiomeric excess ≥98% .
Q. How can computational methods predict physicochemical properties like LogP and solubility?
- LogP Estimation : Tools like MarvinSketch or ACD/Labs calculate partition coefficients based on structural fragments (e.g., LogP = 3.02 for a related chlorobenzoyl-cyclopentane analog) .
- Solubility Modeling : Use COSMO-RS or Hansen solubility parameters to optimize solvent systems for crystallization or biological assays .
Advanced Research Questions
Q. How do rotameric conformations influence photophysical properties and fluorescence decay dynamics?
- Rotamer Analysis : Molecular mechanics simulations (e.g., AMBER or CHARMM) predict two dominant χ rotamers (−100° and 80°) for constrained cyclohexane derivatives, correlating with biexponential fluorescence decay lifetimes (e.g., 3.1 ns and 0.3 ns) .
- Proton/Electron Transfer : Intramolecular excited-state proton transfer (ESPT) at the indole ring (analogous to tryptophan derivatives) and electron transfer from carboxylate quench fluorescence. Suppress these effects by deprotonating the amino group .
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Enantiomeric Purity Validation : Contradictory activity may arise from undetected racemization. Reassess purity via chiral HPLC and compare IC values of isolated enantiomers .
- Assay Conditions : Standardize buffer pH (e.g., zwitterionic form stability at physiological pH) and control for light exposure to prevent photodegradation of the iodophenyl group .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., Factor Xa inhibitors), validating with isothermal titration calorimetry (ITC) for binding affinity discrepancies .
Q. How can fluorescence lifetime imaging microscopy (FLIM) track intracellular localization?
- FLIM Setup : Use a time-correlated single-photon counting (TCSPC) system with two-photon excitation (e.g., 740 nm) to resolve rotamer-specific lifetimes in live cells .
- Quenching Controls : Compare lifetimes in DO vs. HO to isolate ESPT contributions. Add carboxylate-targeting inhibitors (e.g., Zn) to suppress electron transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
